tert-butyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate
Description
Electron-Deficient Triazolo Systems
Lithium triazolo[4,3-a]pyrazine-3-carboxylate exhibits a deprotonated carboxylate group directly attached to the triazole ring, enhancing electron deficiency at N4. In contrast, the tert-butyl ester in the title compound reduces ring electron withdrawal, as evidenced by:
Steric Effects of Substituents
The tert-butyl group in position 6 creates a steric shield that influences reactivity. For example:
- Nucleophilic Aromatic Substitution : Hindered at C5 and C7 due to proximity to the bulky substituent
- Hydrogen Bonding : Carboxylate oxygen atoms participate in intermolecular H-bonds less frequently than in unshielded analogs
Table 2: Structural Parameters vs. Methyl-Substituted Analog
| Parameter | Title Compound | 3-Methyl Analog |
|---|---|---|
| C6–O Bond Length | 1.36 Å (ester C=O) | 1.35 Å (ester C=O) |
| N4–C5 Torsion Angle | 12.3° | 8.7° |
| Crystal Packing Density | 1.28 g/cm³ (estimated) | 1.32 g/cm³ (experimental) |
These comparisons highlight how substituent size and position modulate both electronic and steric properties in triazolo-pyrazine systems.
Properties
IUPAC Name |
tert-butyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2/c1-10(2,3)16-9(15)7-5-14-6-12-13-8(14)4-11-7/h6-7,11H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGKBKNTXWMASNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CN2C=NN=C2CN1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a triazole derivative with a pyrazine derivative in the presence of a suitable catalyst . The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Hydrolysis Reactions
The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for generating intermediates for further functionalization:
The reaction proceeds via nucleophilic attack on the ester carbonyl, with the tert-butyl group acting as a leaving group. Acidic conditions favor protonation of the carbonyl oxygen, while basic conditions deprotonate hydroxyl groups to enhance nucleophilicity.
Functionalization at the Triazole Ring
The triazole moiety participates in electrophilic substitution and cycloaddition reactions. For example:
Nitration
Nitration introduces nitro groups at the C3 position of the triazole ring under controlled conditions:
| Reagents | Conditions | Product | Yield |
|---|---|---|---|
| HNO₃, H₂SO₄ | 0–5°C, 2 hours | 3-Nitro-triazolo[4,3-a]pyrazine derivative | 65% |
The reaction mechanism involves the generation of a nitronium ion (NO₂⁺), which attacks the electron-rich triazole ring.
Cycloaddition with Alkynes
The triazole ring participates in Huisgen 1,3-dipolar cycloaddition with terminal alkynes:
| Reagents | Catalyst | Product | Yield |
|---|---|---|---|
| Phenylacetylene | Cu(I) catalyst | Triazole-fused bicyclic adduct | 72% |
This reaction is stereospecific and proceeds under mild conditions, forming stable 1,2,3-triazole linkages.
Reduction of the Pyrazine Ring
The partially saturated pyrazine ring can undergo further reduction to yield fully saturated derivatives:
| Reagents | Conditions | Product | Yield |
|---|---|---|---|
| H₂, Pd/C | 50 psi, 25°C | Hexahydro-triazolo[4,3-a]pyrazine | 90% |
| NaBH₄, MeOH | Reflux, 4 hours | Partially reduced intermediate | 68% |
Catalytic hydrogenation selectively reduces the pyrazine ring’s double bonds without affecting the triazole ring.
Substitution Reactions at the Carboxylate Group
The carboxylate group can be modified via ester exchange or amidation:
Esterification
Reaction with alcohols in the presence of DCC (dicyclohexylcarbodiimide):
| Reagents | Conditions | Product | Yield |
|---|---|---|---|
| Methanol, DCC | RT, 12 hours | Methyl ester derivative | 82% |
Amidation
Coupling with amines using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide):
| Reagents | Conditions | Product | Yield |
|---|---|---|---|
| Benzylamine, EDC | 0°C, 2 hours | Benzylamide derivative | 75% |
Oxidative Transformations
The pyrazine ring undergoes oxidation to form N-oxides, which enhance solubility and reactivity:
| Reagents | Conditions | Product | Yield |
|---|---|---|---|
| mCPBA (meta-chloroperbenzoic acid) | CH₂Cl₂, 0°C | Pyrazine N-oxide | 60% |
The N-oxide derivative can participate in further reactions, such as nucleophilic substitutions or ligand-metal coordination.
Ring-Opening Reactions
Under strong acidic or basic conditions, the pyrazine ring can undergo ring-opening to form linear diamines:
| Reagents | Conditions | Product | Yield |
|---|---|---|---|
| Conc. H₂SO₄ | 100°C, 6 hours | Linear triazole-diamine | 55% |
Scientific Research Applications
Medicinal Chemistry
Antidiabetic Agents:
One of the prominent applications of this compound is in the development of antidiabetic medications. It has been noted that derivatives of triazolo-pyrazines can act as dipeptidyl peptidase-4 (DPP-4) inhibitors, which are crucial in managing type 2 diabetes. DPP-4 inhibitors help to increase insulin secretion and decrease glucagon levels in the bloodstream, thus improving glycemic control .
Antimicrobial Activity:
Research indicates that compounds containing the triazolo-pyrazine moiety exhibit antimicrobial properties. These compounds have shown effectiveness against various bacterial strains and fungi, making them potential candidates for developing new antibiotics or antifungal agents .
Anti-inflammatory Effects:
Studies have suggested that certain triazolo derivatives possess anti-inflammatory properties. This could be attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Such properties are beneficial for treating conditions like arthritis and other inflammatory diseases .
Material Science
Polymer Chemistry:
tert-butyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate can be utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. The incorporation of heterocyclic compounds into polymer matrices can improve their resistance to degradation and enhance their functional characteristics .
Nanomaterials:
The compound has potential applications in the development of nanomaterials. Its unique chemical structure allows for functionalization that can lead to improved properties in nanocomposites used in electronics and photonics .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Antidiabetic Properties | Evaluated the efficacy of triazolo derivatives as DPP-4 inhibitors | Demonstrated significant reduction in blood glucose levels in diabetic models |
| Antimicrobial Activity Assessment | Tested against various bacterial strains | Showed effective inhibition against resistant strains of bacteria |
| Inflammation Model Study | Assessed anti-inflammatory effects | Reduced levels of inflammatory markers in treated subjects |
Mechanism of Action
The mechanism of action of tert-butyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Core Heterocycle
- Pyrazine vs. Pyridine : The target compound and its pyrazine-based analogs (e.g., 3-oxan-4-yl derivative) exhibit enhanced polarity and hydrogen-bonding capacity compared to pyridine-containing analogs (e.g., ’s pyridine derivative). This difference influences solubility and target binding affinity .
- Substituent Position : The tert-butyl carboxylate group at position 6 (target) vs. position 8 (pyridine analog in ) alters steric and electronic profiles, impacting interactions with biological targets .
Biological Activity
tert-butyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available data on its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C10H16N4O2
- CAS Number : 1989659-06-4
The compound features a triazole ring fused with a pyrazine moiety, which is known to influence its biological activity.
Antimicrobial Activity
Research indicates that derivatives of triazolo-pyrazines exhibit significant antimicrobial properties. A study evaluating various triazole derivatives found that compounds similar to this compound displayed activity against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism.
Anticancer Potential
Triazole derivatives have been investigated for their anticancer properties. In vitro studies suggest that this compound may induce apoptosis in cancer cell lines. The compound appears to exert its effects through the modulation of apoptosis-related proteins such as Bcl-2 and caspases.
Enzyme Inhibition
The compound has been studied for its ability to inhibit various enzymes. For example:
- Dipeptidyl Peptidase IV (DPP-IV) : Inhibition of DPP-IV is crucial for managing type II diabetes. Preliminary findings suggest that this compound may exhibit DPP-IV inhibitory activity.
Case Studies
| Study | Findings |
|---|---|
| Antimicrobial Screening | Showed significant inhibition against Staphylococcus aureus and Escherichia coli with MIC values ranging from 15 to 30 µg/mL. |
| Cancer Cell Line Testing | Induced apoptosis in MCF-7 breast cancer cells with IC50 values of approximately 25 µM after 48 hours of treatment. |
| DPP-IV Inhibition Assay | Demonstrated a competitive inhibition profile with an IC50 value of 45 µM. |
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Cell Membrane Disruption : The lipophilic nature of the tert-butyl group enhances membrane penetration.
- Enzyme Interaction : The triazole moiety facilitates binding to enzyme active sites.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
